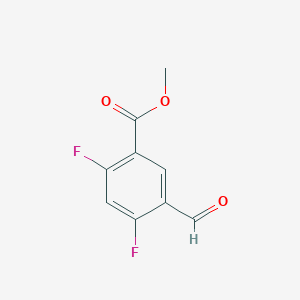

Methyl 2,4-difluoro-5-formylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-difluoro-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)6-2-5(4-12)7(10)3-8(6)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUPBCYIYVIZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,4 Difluoro 5 Formylbenzoate and Analogous Compounds

Strategic Approaches to Fluorinated Benzene (B151609) Ring Functionalization

The introduction of fluorine atoms onto an aromatic ring is a critical step that significantly influences the molecule's properties and subsequent reaction pathways. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution, necessitating specific strategies for further functionalization.

A common strategy for synthesizing fluorinated aromatics involves the use of other halogenated precursors, such as bromo- or iodo-substituted arenes, which are then converted to their fluoro-analogs. This approach, often termed halogen exchange (Halex), provides a versatile entry point, as a wider variety of bromo- and iodoaromatics are commercially available or readily synthesized. dntb.gov.ua

One prominent method is nucleophilic aromatic substitution (SNAr) . In this reaction, a leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source. masterorganicchemistry.com For a precursor like methyl 2,4-dibromo-5-formylbenzoate, the electron-withdrawing effects of the bromo, formyl, and ester groups would activate the ring, facilitating substitution by fluoride anions (e.g., from KF or CsF) in a polar aprotic solvent. dntb.gov.ualibretexts.org Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens. However, the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine, making fluorinated substrates highly reactive towards substitution. masterorganicchemistry.comlibretexts.orgstackexchange.com

Another powerful, modern approach involves palladium-catalyzed fluorination of aryl halides or triflates. researchgate.netyu.edu This transition-metal-catalyzed method has expanded the scope of aromatic fluorination, allowing for the conversion of aryl bromides and even chlorides to aryl fluorides under milder conditions than traditional SNAr. acsgcipr.orgnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by halide exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. acsgcipr.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial in facilitating the challenging reductive elimination step. acsgcipr.org

Furthermore, aryl iodides can be converted into functionalized arylmagnesium reagents through halogen-magnesium exchange. These Grignard reagents can then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the corresponding fluorinated aromatic compound. organic-chemistry.org This method is compatible with various functional groups, including esters, and is effective for producing sterically hindered and electron-rich fluoroaromatics. organic-chemistry.org

Direct fluorination of an aromatic C-H bond or functionalization of a pre-existing group on the ring can be achieved using a variety of specific reagents, which are broadly classified as electrophilic or nucleophilic. baranlab.org

Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. acsgcipr.org This method is particularly effective for electron-rich aromatic compounds. However, for deactivated rings, strong activating conditions may be required. Common electrophilic reagents include N-F compounds, which are generally more stable and safer to handle than elemental fluorine. acsgcipr.org

| Reagent Name | Abbreviation | Type | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic (N-F) | Highly effective, stable, solid reagent. Used for fluorinating a wide range of substrates including electron-rich aromatics and enol ethers. acsgcipr.orgnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic (N-F) | Economical, stable, and effective fluorinating agent soluble in many organic solvents. Used to fluorinate aromatics, olefins, and amides. acsgcipr.orgorganic-chemistry.org |

| Acetyl Hypofluorite | CH₃COOF | Electrophilic (O-F) | A highly reactive agent, often generated in situ, capable of fluorinating activated aromatic rings. nih.gov |

Nucleophilic fluorination involves a fluoride anion (F⁻) displacing a suitable leaving group. This is the basis of the Halex reactions discussed previously. dntb.gov.ua Sources of nucleophilic fluoride include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), often used with a phase-transfer catalyst, or tetraalkylammonium salts like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org Copper-catalyzed H-F insertion into α-diazocarbonyl compounds using KF represents a modern approach to forming α-fluorocarbonyl derivatives under mild conditions. researchgate.net

Esterification Pathways for Benzoate (B1203000) Formation

The methyl ester moiety of the target compound is typically formed from its corresponding carboxylic acid, 2,4-difluoro-5-formylbenzoic acid.

The most common method for preparing methyl esters from carboxylic acids is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid (e.g., 2,4-difluoro-5-formylbenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). bookfere.comuomustansiriyah.edu.iq The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. bookfere.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The nucleophilic oxygen of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester is formed upon deprotonation of the catalyst. uomustansiriyah.edu.iq Solid acid catalysts, such as those based on zirconium/titanium oxides, have also been developed as heterogeneous, recyclable alternatives for the synthesis of methyl benzoates. researchgate.netmdpi.com

Transesterification is a process that converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. ucla.edu This strategy would be useful for preparing analogs of Methyl 2,4-difluoro-5-formylbenzoate with different ester groups (e.g., ethyl, propyl, or benzyl (B1604629) esters). For instance, this compound could be reacted with an excess of ethanol (B145695) and an acid catalyst to produce Ethyl 2,4-difluoro-5-formylbenzoate. ucla.edu

The reaction can be catalyzed by strong acids (like H₂SO₄) or bases (like sodium alkoxides). ucla.edu More recently, enzymatic methods using lipases have gained prominence as a greener alternative. nih.gov Lipases can catalyze transesterification under mild, solvent-free conditions and are used in various industrial applications for synthesizing esters. researchgate.netnih.govbegellhouse.comresearchgate.net For example, studies have shown the successful transesterification of methyl benzoate with various alcohols using catalysts like maghemite-ZnO or platinum dioxide. researchgate.netresearchgate.net

Formylation Reactions for Aldehyde Moiety Introduction

Introducing a formyl (-CHO) group onto a difluorinated aromatic ring is challenging due to the ring's deactivation towards electrophilic attack. Classical formylation methods often require harsh conditions and may not be suitable.

| Formylation Reaction | Reagents | Applicability Notes |

| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Typically restricted to benzene and activated derivatives like alkylbenzenes; not applicable to phenol (B47542) ethers or highly deactivated rings. masterorganicchemistry.comuni.luunblog.fr |

| Gattermann | HCN, HCl, Lewis Acid (or Zn(CN)₂) | Allows formylation of phenols, phenol ethers, and some heterocycles. The use of toxic HCN is a significant drawback. dntb.gov.uabegellhouse.com |

| Vilsmeier-Haack | POCl₃, DMF (or other formamide) | Formylates electron-rich aromatic compounds like anilines, phenols, and certain heterocycles. The Vilsmeier reagent is a chloroiminium ion. stackexchange.comyoutube.comnist.gov |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Requires strongly electron-donating groups on the ring, such as in phenols, and typically gives ortho-formylation. bookfere.com |

| Directed ortho-Metalation (DoM) | Organolithium (e.g., n-BuLi), Electrophile (e.g., DMF) | Highly effective for functionalizing rings with directing groups (DMGs), including ethers, amides, and halogens. Overcomes deactivation by other substituents. organic-chemistry.orgwikipedia.org |

Given that the 2,4-difluorobenzoate ring is strongly deactivated by the two fluorine atoms and the ester group, classical electrophilic formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions would likely be inefficient. masterorganicchemistry.comstackexchange.com

A more effective and modern strategy is Directed ortho-Metalation (DoM) . chem-station.com This approach utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific adjacent C-H bond. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile to introduce the desired functional group. wikipedia.org

In the context of synthesizing 2,4-difluoro-5-formylbenzoic acid (the precursor to the target ester), the carboxylic acid group and the fluorine atoms can act as DMGs. unblog.frorganic-chemistry.org The synthesis of an isomer, 3,5-difluoro-4-formylbenzoic acid, has been reported using this strategy. The process involves treating 3,5-difluorobenzoic acid with n-butyllithium (in the presence of TMEDA) to generate a dianion, which is then formylated by quenching with methyl formate. This highlights the power of DoM to achieve regioselective formylation on highly functionalized and deactivated aromatic rings.

Chemical Reactivity and Organic Transformations of Methyl 2,4 Difluoro 5 Formylbenzoate

Reactions Involving the Aldehyde (Formyl) Group

The aldehyde group is the most reactive site on the molecule for a variety of transformations due to the electrophilic nature of its carbonyl carbon. The two electron-withdrawing fluorine atoms on the benzene (B151609) ring further enhance this electrophilicity.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The electron-deficient carbonyl carbon of the formyl group is a prime target for nucleophiles. In reactions like the Grignard reaction, organometallic reagents (R-MgX) add to the aldehyde to form a secondary alcohol upon acidic workup.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. This reaction involves a phosphonium ylide (a Wittig reagent) attacking the aldehyde, leading to the formation of a carbon-carbon double bond. The specific geometry of the resulting alkene is dependent on the nature of the ylide used.

| Reaction Type | Reagent Example | Functional Group Transformation | Product Type |

| Grignard Reaction | Phenylmagnesium Bromide (PhMgBr) | Aldehyde to Secondary Alcohol | (2,4-Difluoro-5-(methoxycarbonyl)phenyl)(phenyl)methanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Aldehyde to Alkene | Methyl 2,4-difluoro-5-vinylbenzoate |

Oxidation Pathways to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways where a carboxyl group is desired at this position. Various oxidizing agents can be employed for this purpose, offering a reliable conversion.

Table of Oxidation Reactions

| Oxidizing Agent | Reaction Condition | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid |

Reduction Reactions to Alcohols or Alkyl Groups

Conversely, the formyl group can be reduced. Mild reducing agents will convert the aldehyde to a primary alcohol, specifically a hydroxymethyl group. Stronger reduction conditions can lead to the complete reduction of the aldehyde down to a methyl group.

| Reduction Type | Reagent | Functional Group Transformation | Product |

| To Alcohol | Sodium Borohydride (NaBH₄) | Aldehyde to Primary Alcohol | Methyl 2,4-difluoro-5-(hydroxymethyl)benzoate |

| To Alkyl Group | Wolff-Kishner (H₂NNH₂/KOH) | Aldehyde to Methyl Group | Methyl 2,4-difluoro-5-methylbenzoate |

Condensation Reactions (e.g., Self-condensation, Knoevenagel, Povarov)

The aldehyde functionality allows Methyl 2,4-difluoro-5-formylbenzoate to participate in various condensation reactions to form larger, more complex molecules. In a Knoevenagel condensation, it reacts with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base to form a new carbon-carbon double bond. The Povarov reaction, a type of [4+2] cycloaddition, could potentially involve this aldehyde reacting with an aniline and an alkene to form a tetrahydroquinoline derivative, a valuable scaffold in medicinal chemistry.

Deoxofluorination to Difluoromethyl Groups

A specialized transformation for aldehydes is deoxofluorination, which converts the C=O group into a CF₂ group. This reaction is significant for introducing a difluoromethyl group (-CHF₂) into the molecule, a common bioisostere for hydroxyl or thiol groups in drug design. Reagents like diethylaminosulfur trifluoride (DAST) are typically used for this purpose. This process transforms the formyl group into a difluoromethyl group, yielding Methyl 2,4-difluoro-5-(difluoromethyl)benzoate.

Reactions Involving the Ester Group

The methyl ester group is generally less reactive than the aldehyde. However, it can undergo transformations under specific conditions, typically harsher than those required for aldehyde reactions. The most common reaction is hydrolysis, where the ester is converted back to a carboxylic acid using either an acid or a base catalyst. This is often a necessary step in a synthetic sequence to enable further reactions at this position, such as amide bond formation.

Transesterification Reactions

Transesterification is a crucial process for modifying the ester group of this compound. This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atoms and the formyl group, can influence the reaction rate by increasing the electrophilicity of the ester's carbonyl carbon.

Table 1: Factors Influencing Transesterification of this compound

| Factor | Description |

|---|---|

| Catalyst | Acid (e.g., H₂SO₄, TsOH) or base (e.g., NaOMe, K₂CO₃) catalysts are typically required. |

| Alcohol | The choice of alcohol (R'-OH) determines the resulting ester product (e.g., ethyl, propyl, benzyl (B1604629) ester). |

| Temperature | Reactions are often heated to reflux to increase the reaction rate. |

| Equilibrium | Governed by Le Châtelier's principle; removal of methanol or excess reactant alcohol drives the reaction forward. |

Hydrolysis and Saponification

Hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, 2,4-difluoro-5-formylbenzoic acid. This transformation can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction requiring water and a strong acid catalyst.

Saponification (Base-Mediated Hydrolysis) : This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Studies on methyl benzoates show that saponification can be achieved effectively in slightly alkaline solutions at high temperatures. For instance, using a 2% KOH solution at temperatures between 200–300 °C can lead to quantitative saponification in as little as 30 minutes rsc.org. The electron-withdrawing nature of the substituents on the ring in this compound facilitates the nucleophilic attack of the hydroxide ion on the ester carbonyl, making the saponification process efficient.

Reduction of the Ester Moiety to Alcohols

The methyl ester group can be reduced to a primary alcohol, yielding (2,4-difluoro-5-formylphenyl)methanol. However, this requires careful selection of reducing agents to avoid the simultaneous reduction of the more reactive aldehyde group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the aldehyde. To selectively reduce the ester, a two-step process is often necessary:

Protection of the aldehyde : The formyl group is first protected, for example, by converting it into an acetal.

Reduction of the ester : The ester is then reduced using a strong reducing agent.

Deprotection : The protecting group is removed to regenerate the aldehyde.

Alternatively, milder reducing agents under specific conditions might offer some selectivity. The reduction of aromatic esters to their corresponding alcohols can be accomplished using a sodium borohydride-methanol system, typically by refluxing in a solvent like THF, which can yield good results for various methyl aromatic esters researchgate.net.

Reactions Involving the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring significantly influence its reactivity, particularly in substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS) : The aromatic ring of this compound is highly deactivated towards electrophilic attack. This is due to the strong electron-withdrawing inductive effects of the two fluorine atoms, the methyl ester group, and the formyl group libretexts.orguci.edu. These groups decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles libretexts.orguci.edu. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are generally expected to proceed slowly, if at all.

Nucleophilic Aromatic Substitution (SNAr) : In contrast, the ring is highly activated for nucleophilic aromatic substitution (SNAr) vapourtec.com. The electron-withdrawing substituents stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction youtube.com. The fluorine atoms, particularly the one at position 4 (para to the formyl group) and position 2 (ortho to the ester), are excellent leaving groups in SNAr reactions youtube.com. This makes the compound a valuable substrate for introducing nucleophiles onto the aromatic ring vapourtec.comnih.gov. For example, 2,4-difluoronitrobenzene, a similar activated molecule, readily reacts with nucleophiles like amines vapourtec.comnih.gov.

Impact of Fluorine Atoms on Aromatic Ring Reactivity and Electron Density

The presence of fluorine atoms on an aromatic ring has profound electronic effects:

Inductive Effect : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, which is the primary reason for the deactivation towards EAS and activation towards SNAr.

Resonance Effect : Fluorine can also donate a lone pair of electrons into the ring via a resonance effect (+R). However, due to the poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak compared to its powerful inductive effect.

Ring Stability : The addition of fluorine atoms can stabilize the aromatic ring, leading to smaller carbon-carbon bond lengths and a higher resistance to addition reactions nih.gov. This added stability contributes to the high thermal and chemical resistance found in many fluorinated aromatic compounds nih.gov. This phenomenon is sometimes referred to as "fluoromaticity" nih.gov.

The net result is a highly electron-deficient aromatic system, primed for reaction with nucleophiles at the positions occupied by the fluorine atoms.

Multicomponent Reactions (MCRs) Incorporating this compound

This compound, by virtue of its aldehyde functionality, is an excellent substrate for multicomponent reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.

A notable application is in the synthesis of quinazoline derivatives. Quinazolines are heterocyclic compounds with a wide range of medicinal applications nih.gov. The aldehyde group of this compound can react with an amino-functionalized compound (like 2-aminobenzophenone) and a source of ammonia (like ammonium acetate) in a one-pot, three-component reaction to construct the quinazoline core beilstein-journals.orgopenmedicinalchemistryjournal.com. The use of a copper catalyst can facilitate this cyclization process beilstein-journals.org. The resulting quinazoline product retains the difluorophenyl moiety, which can then undergo further functionalization, often through nucleophilic aromatic substitution of one of the fluorine atoms beilstein-journals.org.

Table 2: Example of a Multicomponent Reaction

| Reaction Name | Reactants | Product Type | Role of this compound |

|---|

Applications As a Synthetic Intermediate and Building Block in Advanced Chemistry

Precursor for the Synthesis of Pharmacologically Relevant Compounds

The inherent structural features of Methyl 2,4-difluoro-5-formylbenzoate make it an ideal starting material for the synthesis of a wide array of pharmacologically significant molecules. The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

The formyl group of this compound serves as a key handle for the construction of various heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.

Quinolines: The synthesis of quinolines, another critical heterocyclic system in drug discovery, frequently employs substituted benzaldehydes as key starting materials. nih.govnih.govacs.orgorganic-chemistry.orgrsc.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct examples are not prevalent, this compound could theoretically be utilized in modified quinoline syntheses where an aldehyde is a required reactant. For instance, multicomponent reactions involving anilines, aldehydes, and a third component are known to produce quinoline derivatives. nih.gov The difluorinated and ester-functionalized phenyl ring from this compound would be incorporated into the final quinoline structure, potentially imparting desirable pharmacological properties.

The following table summarizes general synthetic strategies for these heterocycles where a substituted aldehyde is a key reactant.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Imidazopyridines | Reaction of a 2-aminopyridine (B139424) with an α-haloketone or an aldehyde. researchgate.netrsc.orgnih.govacs.orgorganic-chemistry.org | The formyl group can participate in condensation reactions to form the imidazole (B134444) ring. |

| Quinolines | Friedländer synthesis, Doebner-von Miller reaction, Combes synthesis, and various multicomponent reactions. nih.govnih.govacs.orgorganic-chemistry.orgrsc.org | The aldehyde functionality can react with anilines or other suitable precursors to form the pyridine (B92270) ring fused to the benzene (B151609) nucleus. |

The structural framework of this compound is a valuable scaffold for the assembly of more complex bioactive molecules and their analogs. The presence of multiple reactive sites allows for sequential and controlled modifications, leading to a diverse range of potential drug candidates.

While specific examples directly starting from this compound are not extensively documented in publicly available research, its analogous structures are known to be precursors for bioactive compounds. For instance, substituted formylbenzoates are utilized in the synthesis of various therapeutic agents. The core difluorobenzaldehyde moiety is a key component in the design of inhibitors of various enzymes and receptors. The ability to introduce fluorine atoms into a molecule can significantly impact its biological activity, a strategy widely employed in modern drug discovery.

Intermediate in the Development of Specialty Chemicals

Beyond pharmaceuticals, this compound holds potential as an intermediate in the synthesis of specialty chemicals. Its unique combination of functional groups can be exploited to produce molecules with specific properties for applications in materials science, agrochemicals, and other industrial sectors. For example, its non-fluorinated analog, Methyl 4-formylbenzoate, is used as an intermediate in the production of fluorescent brighteners and in the preparation of dimethyl terephthalate. fishersci.ca The introduction of fluorine atoms in this compound could lead to specialty chemicals with enhanced thermal stability, chemical resistance, and unique optical properties.

Contribution to Fluorine-Containing Organic Materials

The development of advanced organic materials often relies on the incorporation of fluorine atoms to achieve desired properties such as high thermal stability, chemical inertness, and specific electronic characteristics. This compound, with its two fluorine atoms, can serve as a valuable monomer or precursor for the synthesis of fluorinated polymers, liquid crystals, and other organic materials.

Although direct polymerization of this specific molecule might not be a common application, its derivatives could be designed to act as monomers. For example, the formyl group could be converted into other polymerizable functionalities. The resulting fluorinated polymers would be expected to exhibit properties characteristic of fluoropolymers, such as low surface energy and high resistance to degradation. The rigid, fluorinated aromatic core of the molecule also suggests its potential use in the synthesis of liquid crystalline materials, where such structural features are often desirable.

Advanced Spectroscopic and Computational Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "Methyl 2,4-difluoro-5-formylbenzoate," ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR Studies for Proton Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. In a ¹H NMR spectrum of "this compound" recorded in deuterochloroform (CDCl₃) at 400 MHz, distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons are observed.

The formyl proton (CHO) typically appears as a singlet in the downfield region of the spectrum due to the deshielding effect of the adjacent carbonyl group. The aromatic protons show complex splitting patterns (multiplets) resulting from coupling to each other and to the neighboring fluorine atoms. The methyl protons of the ester group (-OCH₃) characteristically appear as a singlet in the upfield region.

A reported ¹H NMR spectrum showed the following signals, although it is important to note a potential discrepancy in the source where the compound was labeled as "4-fluorobenzaldehyde" rsc.org:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.97 | s | 1H | CHO |

| 7.98 – 7.85 | m | 2H | Aromatic-H |

| 7.26 – 7.16 | m | 2H | Aromatic-H |

Note: The integration of the aromatic protons in the referenced data (2H each) does not perfectly align with the expected three aromatic protons for the target molecule. This may be due to overlapping signals or the aforementioned potential mislabeling in the data source.

¹³C NMR for Carbon Skeleton and Hybridization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. In "this compound," signals for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the methyl carbon are expected. The carbons attached to fluorine atoms exhibit splitting due to carbon-fluorine coupling (J-coupling).

The following ¹³C NMR data was reported for a compound believed to be "this compound" in CDCl₃ at 101 MHz rsc.org:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 190.5 | s | - | C=O (aldehyde) |

| 166.5 | d | 256.7 | C-F |

| 132.8 | d | 9.5 | Aromatic C-H |

| 132.2 | d | 9.7 | Aromatic C-H |

| 116.4 | d | 22.3 | Aromatic C-F |

Note: The assignments are tentative based on typical chemical shift ranges and observed couplings. The large coupling constant for the signal at 166.5 ppm is characteristic of a carbon directly bonded to fluorine.

¹⁹F NMR for Fluorine Nuclei Environments and Coupling

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule. Given the two fluorine atoms in "this compound" are in different chemical environments (at positions 2 and 4), they are expected to show distinct signals. The chemical shifts and coupling between the fluorine nuclei and with neighboring protons provide crucial structural information.

A reported ¹⁹F NMR spectrum in CDCl₃ at 376 MHz showed a single signal at -102.4 ppm rsc.org. The presence of a single signal could suggest that under the experimental conditions, the two fluorine atoms are coincidentally equivalent or that the resolution was insufficient to distinguish them. Further analysis would be required to definitively interpret the fluorine environments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as C-F and C-H bonds.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1710-1685 |

| Ester (C=O) | Stretch | 1750-1735 |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (methyl) | Stretch | 3000-2850 |

| C-F | Stretch | 1350-1100 |

| Aromatic C=C | Stretch | 1600-1450 |

For comparison, the related compound "Methyl 4-formylbenzoate" exhibits characteristic IR absorptions that confirm the presence of the aldehyde and ester functionalities chemicalbook.comspectrabase.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of "this compound" (C₉H₆F₂O₃) is 200.14 g/mol bldpharm.com.

Specific mass spectrometry data for "this compound" was not found in the searched literature. However, analysis of the fragmentation pattern of the non-fluorinated analog, "Methyl 4-formylbenzoate" (molecular weight 164.16 g/mol ), shows prominent peaks that can offer insight into the expected fragmentation of the target compound. For "Methyl 4-formylbenzoate," the top peaks in the mass spectrum are observed at m/z values of 133, 164 (molecular ion), and 105 nih.gov. These fragments likely correspond to the loss of the methoxy (B1213986) group (-OCH₃) and subsequent rearrangements.

X-ray Crystallography for Solid-State Structural Determination

Despite a thorough search of available scientific literature, no published X-ray crystallographic data for "this compound" was found. Therefore, the solid-state structure of this compound has not been experimentally determined and reported.

Computational Chemistry Approaches in Reactivity and Mechanism Studies

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular structures, properties, and reactivity that are often difficult or impossible to obtain through experimental means alone. For complex organic molecules like this compound, computational approaches offer a window into their electronic behavior and spatial arrangements. These methods allow for the systematic investigation of reaction mechanisms and the prediction of chemical behavior, thereby guiding synthetic efforts and the design of new functional materials. The following sections detail the application of key computational methodologies in the characterization of this compound.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. In the context of substituted benzaldehydes, DFT calculations, often using functionals like B3LYP, provide a robust framework for understanding how substituents influence the molecule's reactivity. canterbury.ac.uknih.gov

For this compound, DFT calculations can elucidate the electronic landscape of the molecule. The fluorine atoms and the formyl and methyl ester groups act as significant electronic modifiers to the benzene (B151609) ring. DFT can be used to optimize the molecular geometry, determining the most stable arrangement of the atoms and calculating key bond lengths and angles. researchgate.netmdpi.com

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Other key electronic descriptors derived from DFT calculations include the molecular electrostatic potential (MESP), which maps the electron density to identify electrophilic and nucleophilic sites. mdpi.com For this compound, the electron-withdrawing nature of the formyl group and fluorine atoms would create electron-deficient (electrophilic) regions, while the oxygen atoms of the carbonyl and ester groups would be electron-rich (nucleophilic). These calculations are vital for predicting how the molecule will interact with other reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following values are representative examples based on typical DFT calculations for similar substituted benzaldehydes and are for illustrative purposes.)

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -2.0 eV | Indicates the energy of the lowest energy available orbital for an electron; related to electron affinity. |

| HOMO-LUMO Gap | 5.5 eV | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MESP Minimum | -0.07 a.u. | Indicates the most electron-rich region (nucleophilic site), likely near the carbonyl oxygen atoms. |

| MESP Maximum | 0.07 a.u. | Indicates the most electron-poor region (electrophilic site), potentially near the formyl proton and ring carbons. |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

While DFT provides electronic insights, molecular modeling techniques are crucial for understanding the three-dimensional aspects of a molecule's behavior, including its preferred shapes (conformations) and how it interacts with other molecules.

Molecular modeling can be used to perform a conformational search, systematically rotating these bonds to map the potential energy surface. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is essential, as it dictates the molecule's interaction with biological targets or its packing in a crystal lattice. The presence of substituents, like the fluorine atom at position 4, can create steric hindrance that disfavors certain conformations.

Intermolecular Interactions: Molecular modeling is also used to study the non-covalent interactions between molecules. For this compound, these interactions are dominated by dipole-dipole forces due to the polar C-F, C=O, and C-O bonds. The fluorine atoms, while highly electronegative, are generally considered weak hydrogen bond acceptors. soton.ac.uk However, the potential for weak C-H···O and C-H···F interactions with neighboring molecules exists.

Furthermore, the aromatic ring allows for π-π stacking interactions, where two benzene rings align face-to-face or face-to-edge. These interactions, along with the dipole-dipole forces, govern the bulk properties of the compound, such as its melting and boiling points, and its crystal structure. Modeling can quantify the strength of these various intermolecular interactions, helping to predict how the molecules will self-assemble in the solid state or in solution.

Table 2: Hypothetical Conformational Analysis of this compound (Note: This table presents a simplified, hypothetical outcome of a conformational analysis to illustrate the concept.)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K | Description |

| A | ~0° | 0.00 | ~75% | Lowest energy conformer; formyl group is coplanar with the ring. |

| B | ~180° | 0.50 | ~25% | Slightly higher energy conformer; formyl group is rotated 180°. |

| C | ~90° | 3.50 | <1% | High energy transition state; formyl group is perpendicular to the ring. |

Advanced Research Perspectives and Future Directions for Methyl 2,4 Difluoro 5 Formylbenzoate

The strategic placement of fluorine atoms and reactive functional groups on the aromatic ring of Methyl 2,4-difluoro-5-formylbenzoate positions it as a valuable building block in medicinal chemistry, agrochemicals, and materials science. Ongoing research is focused on unlocking its full synthetic potential through advanced methodologies. This article explores the future directions and research perspectives in the utilization of this compound, emphasizing asymmetric synthesis, novel catalysis, process automation, new reactivity profiles, and sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2,4-difluoro-5-formylbenzoate, and what experimental precautions are necessary?

- Methodological Answer : A two-step synthesis is commonly employed:

Chlorination/Fluorination : Start with a benzoic acid derivative (e.g., 2,4-dichloro-5-fluorobenzoic acid) and use reagents like chlorine gas or sodium hypochlorite in ethanol/water under reflux. Catalysts such as AlCl₃ may enhance selectivity for fluorine substitution at specific positions .

Esterification and Formylation : Convert the acid to its methyl ester via Fischer esterification (H₂SO₄/MeOH), followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.

Precautions : Use anhydrous conditions for esterification, monitor reaction progress via TLC, and ensure proper ventilation due to toxic gases (e.g., HCl, Cl₂).

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C2/C4; aldehyde proton at δ ~10 ppm).

- IR : Detect ester carbonyl (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching C₉H₆F₂O₃ (exact mass: 218.0256).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ to observe exchangeable protons (e.g., trace moisture or acidic impurities).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign coupled signals. For example, coupling between fluorine and adjacent protons (³J~8 Hz) can clarify substitution .

- X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in ethyl acetate), compare bond lengths/angles with literature data for fluorinated benzoates .

Q. What strategies mitigate side reactions (e.g., over-oxidation or ester hydrolysis) during functional group transformations?

- Methodological Answer :

- Controlled Reaction Conditions :

- Use low temperatures (0–5°C) during formylation to prevent aldehyde oxidation.

- Add molecular sieves to esterification steps to absorb water and suppress hydrolysis .

- Protective Groups : Temporarily protect the formyl group (e.g., as a dimethyl acetal) if further reactions risk its degradation.

- Byproduct Analysis : Employ GC-MS or LC-MS to identify impurities (e.g., hydrolyzed acid or dimerized products) and adjust stoichiometry .

Q. How do solvent polarity and temperature influence the reactivity of the formyl group in downstream reactions (e.g., condensation or cyclization)?

- Methodological Answer :

- Polar Protic vs. Aprotic Solvents : In polar aprotic solvents (DMF, DMSO), the formyl group exhibits higher electrophilicity, favoring nucleophilic additions (e.g., hydrazine for hydrazone formation). In ethanol/water, aldol condensations proceed slower but with better selectivity .

- Temperature Optimization : For cyclizations (e.g., forming heterocycles), microwave-assisted synthesis at 80–100°C reduces reaction time and minimizes decomposition .

Data Analysis and Optimization

Q. How should researchers interpret contradictory results in fluorinated benzoate reactivity across different studies?

- Methodological Answer :

- Electronic Effects Analysis : Use computational tools (DFT calculations) to model electron-withdrawing effects of fluorine substituents. Compare HOMO/LUMO levels to predict sites for electrophilic/nucleophilic attack .

- Reproducibility Checks : Replicate literature procedures with rigorous control of anhydrous conditions and reagent purity. For example, trace water in DMF can deactivate POCl₃ during formylation, leading to low yields .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer :

- Storage Conditions : Keep in amber vials under inert gas (Ar/N₂) at –20°C to avoid aldehyde oxidation and ester hydrolysis.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., free acid or formic acid) .

Experimental Design

Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25°C.

- Sampling Protocol : Withdraw aliquots at intervals, quench with chilled acetonitrile, and analyze via HPLC to quantify residual ester.

- Data Modeling : Fit results to first-order kinetics; calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.